1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one
Description
1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one (CAS: 1378029-49-2) is a β-lactam derivative with the molecular formula C₁₈H₁₈ClNO and a molecular weight of 299.79 g/mol. It features a benzyl group at position 1, a 2-chloroethyl substituent at position 3, and a phenyl ring at position 4 of the azetidin-2-one core. The compound is characterized by high purity (>98%) and is designated for research use only, requiring storage at 2–8°C .
Properties
IUPAC Name |
1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-12-11-16-17(15-9-5-2-6-10-15)20(18(16)21)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYWPJUIMTDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)CCCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one typically involves the reaction of benzylamine with 2-chloroethyl chloroformate, followed by cyclization with phenylacetic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of secondary alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the mechanism of action of azetidinone derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl and benzyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidin-2-one Derivatives
Physical and Chemical Properties
The following table summarizes key physical and structural features of the target compound and related azetidin-2-one derivatives:
Key Observations :
- Substitutions at the phenyl ring (e.g., 2,4-dichlorophenoxy in 3b) reduce melting points, suggesting decreased crystallinity .
Antimicrobial and Anti-inflammatory Activity
- Benzochromen-Thiazolyl Azetidin-2-one : Exhibits 70% inhibition in anti-inflammatory assays and activity against Klebsiella pneumoniae, dependent on substitutions at the phenyl ring’s 2-position .
- Quinoline-Based Analogs: Compounds like 7h and 7f show 64–69% anti-inflammatory inhibition, highlighting the importance of electron-withdrawing groups (e.g., nitro, chloro) .
- Target Compound : While direct activity data are unavailable, the 2-chloroethyl group may confer alkylating properties, akin to nitrosoureas (e.g., BCNU), which disrupt DNA replication in cancer cells .
Alkylating Potential and Toxicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
